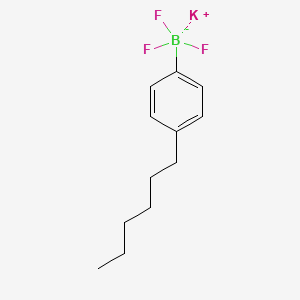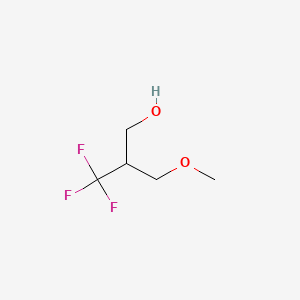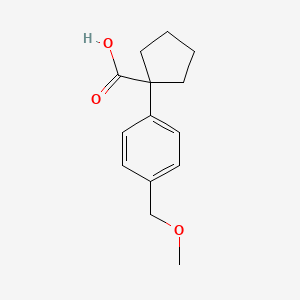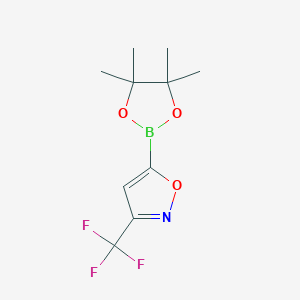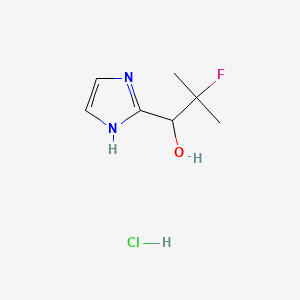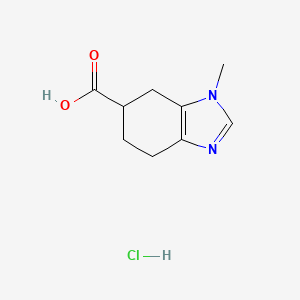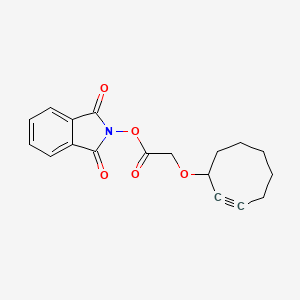
2-(2-Amino-1-methylethoxy)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C5H14ClNO2 and a molecular weight of 155.6232 g/mol . It is characterized by the presence of an ether linkage, a primary amine, and a primary alcohol group. This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride typically involves the reaction of 2-chloroethanol with 1-aminopropan-2-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the amino group of 1-aminopropan-2-ol, forming the desired ether linkage. The reaction is then followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product typically involves crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The primary amine group can participate in nucleophilic substitution reactions to form amides or other substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation, while alkyl halides can be used for alkylation reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of amides or substituted amines.
Wissenschaftliche Forschungsanwendungen
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds or ionic interactions with target molecules, while the ether and alcohol groups can participate in additional interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol: The base compound without the hydrochloride salt.
2-[(1-aminopropan-2-yl)oxy]ethan-1-amine: A similar compound with an additional amine group.
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol acetate: An ester derivative of the compound.
Uniqueness
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Eigenschaften
Molekularformel |
C5H14ClNO2 |
|---|---|
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
2-(1-aminopropan-2-yloxy)ethanol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(4-6)8-3-2-7;/h5,7H,2-4,6H2,1H3;1H |
InChI-Schlüssel |
CUEQYVHESSFNKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)OCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)

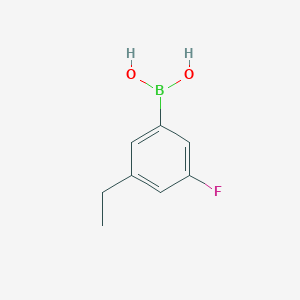


![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)
